molecular formula C15H10ClN3O2 B14578841 7-Chloro-1-nitroso-4-oxo-5-phenyl-1H-1,4lambda~5~-benzodiazepine CAS No. 61198-27-4

7-Chloro-1-nitroso-4-oxo-5-phenyl-1H-1,4lambda~5~-benzodiazepine

Cat. No.: B14578841
CAS No.: 61198-27-4
M. Wt: 299.71 g/mol
InChI Key: NFICKBKKAJHOMG-UHFFFAOYSA-N
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Description

7-Chloro-1-nitroso-4-oxo-5-phenyl-1H-1,4lambda~5~-benzodiazepine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, sedative, and anticonvulsant properties. This particular compound is characterized by the presence of a chloro group at position 7, a nitroso group at position 1, and a phenyl group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-nitroso-4-oxo-5-phenyl-1H-1,4lambda~5~-benzodiazepine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-chlorobenzophenone and nitrosating agents.

    Nitrosation Reaction: The nitrosation of 2-amino-5-chlorobenzophenone is carried out using nitrosating agents like sodium nitrite in the presence of an acid catalyst.

    Cyclization: The nitroso intermediate undergoes cyclization to form the benzodiazepine ring structure.

    Oxidation: The final step involves the oxidation of the intermediate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages in terms of efficiency and scalability. These methods typically utilize automated reactors and precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-nitroso-4-oxo-5-phenyl-1H-1,4lambda~5~-benzodiazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzodiazepines with different pharmacological properties.

Scientific Research Applications

7-Chloro-1-nitroso-4-oxo-5-phenyl-1H-1,4lambda~5~-benzodiazepine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is conducted to explore its potential therapeutic uses, such as anxiolytic and anticonvulsant effects.

    Industry: The compound is used in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 7-Chloro-1-nitroso-4-oxo-5-phenyl-1H-1,4lambda~5~-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex. By binding to specific sites on the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, which play a crucial role in mediating the compound’s pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

    Nitrazepam: Another benzodiazepine with hypnotic effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

7-Chloro-1-nitroso-4-oxo-5-phenyl-1H-1,4lambda~5~-benzodiazepine is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential pharmacological effects compared to other benzodiazepines.

Properties

CAS No.

61198-27-4

Molecular Formula

C15H10ClN3O2

Molecular Weight

299.71 g/mol

IUPAC Name

7-chloro-1-nitroso-4-oxido-5-phenyl-1,4-benzodiazepin-4-ium

InChI

InChI=1S/C15H10ClN3O2/c16-12-6-7-14-13(10-12)15(11-4-2-1-3-5-11)19(21)9-8-18(14)17-20/h1-10H

InChI Key

NFICKBKKAJHOMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=[N+](C=CN(C3=C2C=C(C=C3)Cl)N=O)[O-]

Origin of Product

United States

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